molecular formula C12H6F12O2 B1607749 1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene CAS No. 89847-88-1

1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene

Cat. No.: B1607749
CAS No.: 89847-88-1
M. Wt: 410.15 g/mol
InChI Key: KODPYAMOXMFQBV-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene (TFBTPB) is a fluorinated derivative of benzene and is part of a family of compounds known as perfluorinated compounds. It is a colorless and odorless liquid that is highly soluble in water and is used in a variety of scientific research applications. It is used as a solvent for organic compounds, as a reagent for organic synthesis, and as a coating for surfaces. It is also used in a variety of biochemical and physiological studies.

Scientific Research Applications

Synthesis and Optical Properties

The synthesis and optical properties of selectively fluorinated compounds, including those related to 1,2,4,5-tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene, have been explored in scientific research. A study by Fasina et al. (2004) focuses on the synthesis of selectively fluorinated and non-fluorinated rigid rods based on the 4-pyridylethynyl group. These compounds were synthesized using Pd/Cu-catalysed Sonogashira cross-coupling reactions and/or lithium chemistry involving nucleophilic aromatic substitution. The optical properties, including UV-Vis absorption and fluorescence spectra, were reported for these compounds, indicating potential applications in materials science and photonic devices Fasina et al., 2004.

Fluorinated Polyethers and Polyimides

Research by Fitch et al. (2003) delves into the synthesis and characterization of new fluorine-containing polyethers derived from highly fluorinated monomers, including those similar to this compound. These polyethers exhibit remarkable properties such as solubility, hydrophobicity, low dielectric constants, and moderate thermal stability, making them suitable for advanced material applications Fitch et al., 2003.

Coordination Polymers and Networks

Gao et al. (2006) have synthesized coordination networks with fluorinated backbones, which could involve building blocks related to this compound. These networks exhibit diverse structures and are formed by coordinating fluorine-containing ligands with metal ions. Such coordination polymers have potential applications in catalysis, gas storage, and separation technologies Gao et al., 2006.

Electroluminescence and Organic Electronics

The synthesis and electroluminescence properties of copolyfluorenes containing jacketed and silyl units, as explored by Wang et al. (2008), could be relevant to the applications of compounds like this compound. These copolyfluorenes exhibit high glass transition temperatures, good solubility in organic solvents, and significant blue shifts in their photoluminescence spectra, making them promising materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices Wang et al., 2008.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F12O2/c13-3-5(15)8(26-2-12(23,24)10(19)20)6(16)4(14)7(3)25-1-11(21,22)9(17)18/h9-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODPYAMOXMFQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC1=C(C(=C(C(=C1F)F)OCC(C(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380210
Record name 1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89847-88-1
Record name 1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89847-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrafluoro-3,6-bis(2,2,3,3-tetrafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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